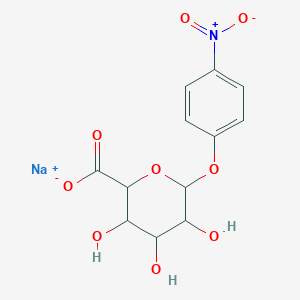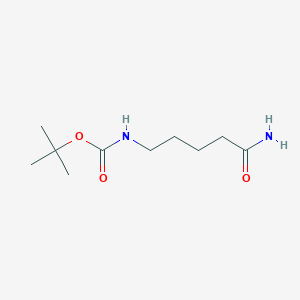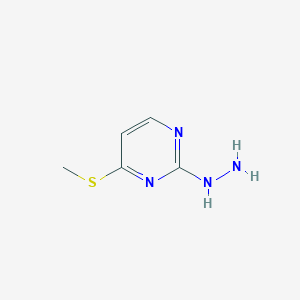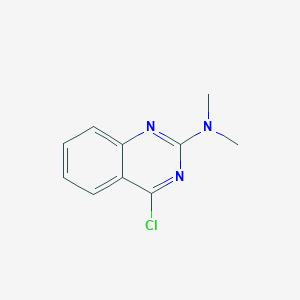
Sodium;octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;octadeca-9,12-dienoate, also known as sodium linoleate, is a sodium salt of linoleic acid. It is a biochemical reagent used in various life science research applications. The compound has a molecular formula of C18H31NaO2 and a molecular weight of 302.43 g/mol . It is commonly used as a biological material or organic compound in research related to life sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;octadeca-9,12-dienoate can be synthesized from linoleic acid. One common method involves the reaction of linoleic acid with sodium hydroxide. The reaction typically takes place in an aqueous medium, where linoleic acid is neutralized by sodium hydroxide to form sodium linoleate .
Industrial Production Methods
In industrial settings, sodium linoleate is often produced by saponification of linoleic acid-rich oils, such as sunflower or safflower oil. The oils are treated with sodium hydroxide, resulting in the formation of sodium linoleate and glycerol. The reaction is typically carried out at elevated temperatures to ensure complete saponification .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: Sodium linoleate can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced using reducing agents like sodium borohydride to form corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride is a common reducing agent used for the reduction of sodium linoleate.
Substitution: Various cations, such as potassium or calcium, can be used to replace the sodium ion in sodium linoleate.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Potassium linoleate, calcium linoleate, etc.
Aplicaciones Científicas De Investigación
Sodium;octadeca-9,12-dienoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sodium;octadeca-9,12-dienoate involves its interaction with cell membranes and enzymes. As a fatty acid salt, it can integrate into cell membranes, affecting their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Sodium;octadeca-9,12-dienoate is similar to other fatty acid salts, such as:
Sodium oleate: Sodium salt of oleic acid.
Sodium stearate: Sodium salt of stearic acid.
Sodium palmitate: Sodium salt of palmitic acid.
Uniqueness
This compound is unique due to its polyunsaturated nature, containing two double bonds at the 9th and 12th positions. This structure imparts distinct chemical and physical properties, such as higher reactivity and lower melting point compared to saturated fatty acid salts .
Propiedades
Fórmula molecular |
C18H31NaO2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
sodium;octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |
Clave InChI |
WYPBVHPKMJYUEO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)

![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

![4,4,5,5-Tetramethyl-2-(naphtho[1,2-b]benzofuran-7-yl)-1,3,2-dioxaborolane](/img/structure/B12511274.png)
